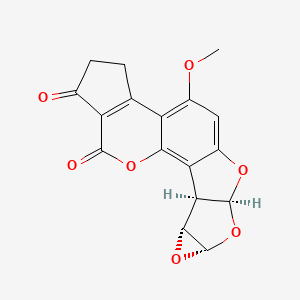

2,3-Epoxyaflatoxin B1

Description

Structure

3D Structure

Properties

CAS No. |

42583-46-0 |

|---|---|

Molecular Formula |

C17H12O7 |

Molecular Weight |

328.27 g/mol |

IUPAC Name |

(3R,4R,6S,8S)-12-methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione |

InChI |

InChI=1S/C17H12O7/c1-20-7-4-8-11(12-14-17(23-14)24-16(12)21-8)13-10(7)5-2-3-6(18)9(5)15(19)22-13/h4,12,14,16-17H,2-3H2,1H3/t12-,14-,16+,17+/m1/s1 |

InChI Key |

KHBXRZGALJGBPA-IRWJRLHMSA-N |

SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@@H]6[C@@H](O6)O[C@@H]5OC4=C1 |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |

Other CAS No. |

42583-46-0 |

physical_description |

Solid |

Synonyms |

AFB epoxide AFB1-2,3-oxide aflatoxin B1-2,3-oxide aflatoxin B1-8,9-epoxide |

Origin of Product |

United States |

Enzymatic Activation and Biosynthesis Pathways

Cytochrome P450-Mediated Epoxidation of Aflatoxin B1

The epoxidation of the terminal furan (B31954) ring's 8,9-double bond in Aflatoxin B1 is the principal pathway for its metabolic activation. nih.gov This reaction is mediated by various isoforms of the cytochrome P450 enzyme superfamily, which are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. nih.govnih.gov The specific CYP isoforms involved can vary between species and can be influenced by the concentration of the Aflatoxin B1 substrate. nih.govfrontiersin.org

Identification and Characterization of Specific Cytochrome P450 Isoforms (e.g., CYP1A2, CYP3A4, CYP2A13) in Epoxide Formation

Extensive research has identified several key human cytochrome P450 enzymes responsible for the bioactivation of AFB1 to AFBO. The primary isoforms implicated in human liver are CYP1A2 and CYP3A4. nih.govnih.gov

CYP3A4 : As one of the most abundant CYP enzymes in the human liver, CYP3A4 also plays a significant role in AFB1 metabolism. nih.govnih.gov It metabolizes AFB1 to both the reactive AFBO and a less toxic detoxification product, Aflatoxin Q1 (AFQ1). nih.gov Unlike CYP1A2, the kinetics of AFBO formation by CYP3A4 are often sigmoidal, suggesting a cooperative binding mechanism involving at least two substrate molecules within the large active site. nih.govnih.gov At higher concentrations of AFB1, CYP3A4's contribution to metabolism becomes more predominant. frontiersin.org Inhibition studies suggest CYP3A4 is responsible for about 45% of the total hepatic metabolism of AFB1. frontiersin.org

CYP2A13 : This enzyme is predominantly expressed in the human respiratory tract and demonstrates significant activity in metabolizing AFB1 to AFBO. nih.govnih.gov This suggests that CYP2A13-catalyzed activation may be critical in lung carcinogenesis related to the inhalation of AFB1-contaminated particles. nih.gov Studies have shown CYP2A13 is highly efficient at this conversion at both low and high substrate concentrations and can also metabolize the AFB1 metabolite, Aflatoxin M1, to its corresponding epoxide. nih.gov In comparative studies with cells expressing different CYPs, those with CYP2A13 were far more sensitive to AFB1 than those expressing CYP2A6, another isoform reported to be involved in AFB1 activation. nih.goviaea.org

Other CYPs, such as CYP1A1 and CYP3A5, have also been implicated in AFB1 metabolism in various species and tissues. nih.govnih.govtandfonline.com

| CYP Isoform | Primary Location | Kinetic Model | Key Characteristics |

|---|---|---|---|

| CYP1A2 | Liver | Michaelis-Menten | Dominant enzyme for AFB1 activation at low, environmentally relevant concentrations. nih.gov Accounts for ~49% of hepatic AFB1 metabolism. frontiersin.org |

| CYP3A4 | Liver, Gut | Sigmoidal (Hill Equation) | Activates AFB1 at higher concentrations via cooperative binding. nih.govfrontiersin.org Also produces detoxification metabolite AFQ1. nih.gov Accounts for ~45% of hepatic AFB1 metabolism. frontiersin.org |

| CYP2A13 | Respiratory Tract | Michaelis-Menten | Highly efficient in activating AFB1 via inhalation exposure. nih.goviaea.org Can also activate the metabolite AFM1. nih.gov |

Stereochemical Considerations in Exo- and Endo-epoxide Generation

The epoxidation of the 8,9-double bond of Aflatoxin B1 results in the formation of two diastereomers: aflatoxin B1-exo-8,9-epoxide and aflatoxin B1-endo-8,9-epoxide. nih.govnih.gov These stereoisomers exhibit significant differences in their chemical reactivity and biological activity.

The exo-epoxide is considered the primary toxic and carcinogenic metabolite. researchgate.netwikipedia.org It is significantly more reactive towards nucleophilic sites in DNA, particularly the N7 position of guanine (B1146940) residues. nih.govresearchgate.net The reaction of the exo-isomer with DNA is estimated to be over 1000 times faster than that of the endo-isomer, making it almost exclusively responsible for the genotoxic effects of AFB1. nih.gov This high reactivity is attributed to a more favorable orientation for nucleophilic attack.

The endo-epoxide, while also a metabolite, is considered much less biologically active in terms of carcinogenicity due to its lower reactivity with DNA. researchgate.netnih.gov Studies have demonstrated an inherent stereospecificity in the reaction even with free deoxyguanosine, where the formation of the adduct from the exo-epoxide is favored by a ratio of more than 20:1 over the endo-epoxide. nih.govresearchgate.net The separation and characterization of these two isomers have been crucial in understanding the precise mechanism of AFB1-induced DNA damage. nih.govnih.govacs.org

Role of Prostaglandin H Synthase in Aflatoxin B1 Epoxidation

Beyond the cytochrome P450 system, other enzymatic pathways can contribute to the bioactivation of Aflatoxin B1. Prostaglandin H Synthase (PHS), an enzyme involved in the synthesis of prostaglandins (B1171923) from arachidonic acid, can also catalyze the epoxidation of AFB1. oup.comnih.gov This process, known as co-oxidation, occurs during the peroxidase activity of the PHS enzyme. nih.gov

Using ram seminal vesicle microsomes, which are a rich source of PHS, researchers have demonstrated that AFB1 is converted to a mutagenic metabolite identified as the epoxide. oup.comnih.gov This alternative activation pathway may be particularly relevant in extrahepatic tissues where PHS levels are high but cytochrome P450 activity might be lower. nih.gov

Alternative Metabolic Pathways Leading to Epoxide Precursors

The primary pathway to the reactive epoxide involves the direct oxidation of Aflatoxin B1. However, other metabolites of AFB1 can themselves serve as precursors for subsequent epoxidation. For instance, Aflatoxin M1 (AFM1), a hydroxylated metabolite of AFB1, can be oxidized by CYP2A13 to form AFM1-8,9-epoxide. nih.gov This indicates that the initial detoxification of AFB1 to AFM1 does not entirely eliminate the potential for the formation of a reactive epoxide, particularly in tissues like the lung where CYP2A13 is active. nih.gov Additionally, lipoxygenases have been suggested as another potential pathway for AFB1 bioactivation in certain experimental systems. nih.gov

Influence of Enzyme Induction and Inhibition on Epoxide Formation in Experimental Systems

The rate of Aflatoxin B1-8,9-epoxide formation is significantly influenced by the presence of chemical agents that either induce or inhibit the activity of metabolizing enzymes, particularly cytochrome P450s. nih.gov

Enzyme Induction : Exposure to certain compounds can increase the expression of CYP enzymes, a process known as induction. For example, phenobarbital (B1680315) and 3-methylcholanthrene (B14862) are well-known inducers of different CYP families. nih.gov Increased levels of the relevant CYPs (e.g., CYP1A2, CYP3A4) can lead to a higher rate of AFB1 epoxidation, thereby modulating its metabolic activation. nih.gov

Enzyme Inhibition : Conversely, specific inhibitors can block the active site of CYP enzymes, reducing or preventing the metabolism of AFB1. nih.gov This is a valuable experimental tool for identifying the contribution of specific isoforms.

Furafylline is a specific inhibitor of CYP1A2. Its use in human liver microsomes demonstrated that blocking CYP1A2 dramatically reduced AFB1-DNA binding, confirming the isoform's major role. nih.gov

Ketoconazole is a selective inhibitor of CYP3A4. nih.gov Its use helps to parse the contribution of CYP3A4 from other enzymes in the metabolism of AFB1. frontiersin.org

α-Naphthoflavone is another inhibitor often used to study CYP1A enzymes. nih.gov

8-methoxypsoralen (8-MOP) , an inhibitor of CYP enzymes, and nicotine , a substrate and thus competitive inhibitor of CYP2A13, have been shown to almost completely block AFB1-induced DNA damage in cells expressing CYP2A13. iaea.org

These studies highlight how the metabolic fate of Aflatoxin B1 can be altered by co-exposure to other xenobiotics, which has significant implications for inter-individual variability in susceptibility.

| Modulator | Type | Target Enzyme(s) | Effect on Epoxidation |

|---|---|---|---|

| Phenobarbital | Inducer | CYP families (e.g., CYP2B, CYP3A) | Increases metabolic activation |

| 3-Methylcholanthrene | Inducer | CYP1A family | Increases metabolic activation |

| Furafylline | Inhibitor | CYP1A2 | Decreases epoxidation by this isoform nih.gov |

| Ketoconazole | Inhibitor | CYP3A4 | Decreases epoxidation by this isoform nih.gov |

| Nicotine | Inhibitor (Competitive) | CYP2A13 | Decreases epoxidation in tissues with this isoform iaea.org |

| 8-Methoxypsoralen (8-MOP) | Inhibitor | CYP Enzymes | Decreases epoxidation iaea.org |

Molecular Interactions and Adduct Formation

Covalent Adduction of 2,3-Epoxyaflatoxin B1 with Deoxyribonucleic Acid (DNA)

The interaction between this compound and DNA is a critical event in the initiation of AFB1-induced carcinogenesis. The epoxide targets the N7 position of guanine (B1146940) residues within the DNA sequence, leading to the formation of a primary adduct and subsequent secondary lesions.

The principal DNA adduct formed is 8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1 (AFB1-N7-Gua). pnas.orgnist.gov This adduct results from the nucleophilic attack of the N7 atom of guanine on the C8 (or C2) position of the this compound. scielo.org.co The formation of this adduct introduces a positive charge on the imidazole (B134444) ring of the adducted guanine, rendering it chemically unstable. scielo.org.co

This instability can lead to two primary outcomes:

Depurination: The glycosidic bond linking the modified guanine base to the deoxyribose sugar can be cleaved, resulting in an apurinic (AP) site in the DNA strand. pnas.org The released AFB1-N7-Gua adduct can be excreted in urine and serves as a biomarker for recent aflatoxin exposure. scielo.org.cosemanticscholar.org

Imidazole Ring Opening: The positively charged imidazole ring can undergo a base-catalyzed opening to form the more stable aflatoxin B1-formamidopyrimidine (FAPy) adduct. pnas.orgscielo.org.co

The AFB1-N7-Gua adduct has been successfully synthesized in vitro for use as a reference standard in biological monitoring studies. nih.gov Characterization using techniques like proton nuclear magnetic resonance (NMR) and mass spectrometry has confirmed its structure. nih.gov Spectral analysis shows characteristic excitation and emission wavelengths, which can be used for its detection and quantification. nih.gov

Table 1: Characteristics of AFB1-N7-Guanine Adduct

| Property | Description | Source(s) |

| Formation | Covalent bond between the C8 position of this compound and the N7 position of guanine in DNA. | pnas.org, scielo.org.co |

| Primary Adduct | 8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1 (AFB1-N7-Gua). | pnas.org, nist.gov |

| Chemical Instability | The adduct is prone to depurination, creating an apurinic site, or imidazole ring opening to form the FAPy adduct. | pnas.org, scielo.org.co, nih.gov |

| Biomarker | The depurinated adduct excreted in urine is a biomarker of recent AFB1 exposure. | scielo.org.co, semanticscholar.org |

| In Vitro Synthesis | Can be synthesized using free guanine and a chemical oxidant for use as a reference standard. | nih.gov |

The reaction of this compound with DNA exhibits a notable degree of stereospecificity and site-specificity. The exo-epoxide isomer of aflatoxin B1 is significantly more reactive towards DNA than the endo-epoxide. scielo.org.co This stereoselectivity is a key determinant of the carcinogenicity of AFB1.

The binding of the epoxide is not random along the DNA strand. It preferentially targets guanine residues, and the sequence context of the guanine can influence the rate and extent of adduct formation. nih.gov Studies have shown that this compound, and its chemical analog aflatoxin B1-2,3-dichloride, preferentially react with guanines located within base-paired regions of DNA over those in single-stranded regions. nih.gov The binding often occurs at specific sequences, such as G-C rich regions and certain codons within genes like the p53 tumor suppressor gene. pnas.org

The formation of the AFB1-N7-Gua adduct induces significant structural and conformational perturbations in the DNA double helix. NMR studies on oligonucleotide duplexes containing the adduct have revealed that the bulky aflatoxin moiety intercalates into the DNA helix, specifically on the 5' face of the modified guanine residue. scielo.org.co Despite this intercalation, Watson-Crick base pairing between the adducted guanine and its complementary cytosine is generally maintained. scielo.org.co

However, the presence of the adduct causes distortions in the DNA backbone and can lead to localized unwinding of the helix. scielo.org.co These structural changes are recognized by the cellular DNA repair machinery. The instability of the AFB1-N7-Gua adduct, leading to depurination or FAPy formation, further contributes to DNA damage. pnas.orgnih.gov The resulting apurinic sites and the more stable FAPy adducts represent significant lesions that can block DNA replication and transcription, ultimately leading to mutations if not properly repaired.

As a consequence of the chemical instability of the primary AFB1-N7-Gua adduct, the imidazole ring of the adducted guanine can open under physiological conditions. nist.gov This reaction results in the formation of the more stable 8,9-dihydro-8-(2,6-diamino-4-oxo-3,4-dihydropyrimid-5-yl-formamido)-9-hydroxyaflatoxin B1, commonly known as the aflatoxin B1-formamidopyrimidine (AFB1-FAPy) adduct. pnas.orgnist.gov

The AFB1-FAPy adduct exists as a mixture of two rotameric forms. pnas.org This adduct is more persistent in tissues compared to the AFB1-N7-Gua adduct, which is more rapidly removed by DNA repair mechanisms. scielo.org.co The persistence of the FAPy adduct makes it a critical lesion in AFB1-induced mutagenesis. scielo.org.co Studies have shown that the AFB1-FAPy adduct is a potent blocker of DNA replication and is significantly more mutagenic than the primary AFB1-N7-Gua adduct, predominantly causing G to T transversion mutations. pnas.org

Table 2: Comparison of AFB1-N7-Gua and AFB1-FAPy Adducts

| Feature | AFB1-N7-Guanine Adduct | AFB1-Formamidopyrimidine (FAPy) Adduct | Source(s) |

| Formation | Primary adduct from reaction of this compound with N7 of guanine. | Secondary lesion formed from imidazole ring opening of AFB1-N7-Gua. | pnas.org, nist.gov |

| Stability | Chemically unstable, leading to depurination or FAPy formation. | More chemically stable and persistent in DNA. | scielo.org.co, |

| Mutagenicity | Mutagenic, causing G to T transversions. | Significantly more mutagenic than AFB1-N7-Gua, also causing G to T transversions. | pnas.org, |

| Replication Block | Can block DNA replication. | A stronger block to DNA replication. | pnas.org, |

Covalent Adduction of this compound with Proteins

In addition to its reaction with DNA, this compound can also form covalent adducts with various cellular proteins. The most extensively studied of these are the adducts formed with serum albumin.

The formation of aflatoxin B1-lysine (AFB1-Lys) adducts in serum albumin serves as a valuable biomarker for chronic exposure to AFB1. researchgate.netresearchgate.net The mechanism involves the initial hydrolysis of the this compound to form AFB1-dihydrodiol. researchgate.netnih.gov The AFB1-dihydrodiol exists in equilibrium with a dialdehyde (B1249045) form. researchgate.netacs.org This dialdehyde is highly reactive towards the ε-amino group of lysine (B10760008) residues within the albumin protein. nih.gov The reaction forms a Schiff base, which then rearranges to a stable, covalently bound adduct. researchgate.netacs.org

While direct reaction of the epoxide with lysine residues is also possible, the pathway involving the dialdehyde is considered a significant contributor to the formation of protein adducts. acs.org Mass spectral analysis has identified specific lysine residues in bovine and human serum albumin that are preferentially modified. acs.orgnih.gov The measurement of AFB1-Lys adducts in blood provides an integrated measure of AFB1 exposure over the lifespan of the albumin molecule, which is typically several weeks. researchgate.net

Adduction to Intracellular Enzymes and Structural Proteins

This compound is known to form covalent adducts with a range of intracellular proteins, including both enzymes involved in metabolic processes and abundant structural or transport proteins. The formation of these protein adducts is a significant outcome of aflatoxin exposure. nih.gov

The reactive epoxide can bind to metabolizing enzymes. For instance, in silico studies have demonstrated an interaction between the epoxide metabolite of aflatoxin and the enzyme CYP3A4. researchgate.net Conversely, some enzymes show a lack of affinity; for example, hepatic cytosolic glutathione (B108866) S-transferases (GSTs) in turkeys have been observed to lack affinity for the epoxide. researchgate.net

Beyond metabolic enzymes, the epoxide also binds to other proteins. A primary target for adduction is serum albumin, a major transport protein in the blood. researchgate.net Studies have characterized the covalent and non-covalent interactions between aflatoxin metabolites, including the epoxide, and human serum albumin (HSA). researchgate.net The levels of hepatic protein-aflatoxin adducts have been quantified in animal studies, indicating significant binding. nih.gov

Table 1: Documented Protein Targets of this compound Adduction

| Protein Type | Specific Example | Type of Interaction | Reference |

|---|---|---|---|

| Metabolic Enzyme | Cytochrome P450 3A4 (CYP3A4) | Binding Interaction | researchgate.net |

| Transport Protein | Human Serum Albumin (HSA) | Covalent & Non-covalent Binding | researchgate.net |

| General | Hepatic Proteins | Covalent Adducts | nih.gov |

Functional Consequences of Protein Adduction (e.g., Enzyme Inactivation)

The covalent binding of this compound to proteins can lead to significant functional consequences, most notably the alteration or inactivation of enzymes. When the epoxide forms an adduct with an enzyme, it can disrupt its three-dimensional structure or block its active site, thereby inhibiting its catalytic activity.

Computational studies suggest that the binding of the aflatoxin epoxide to the metabolizing enzyme CYP3A4 results in inhibition of the enzyme. researchgate.net This is a critical consequence, as CYP enzymes are themselves involved in the detoxification and bioactivation of xenobiotics, and their inhibition can disrupt metabolic homeostasis. The binding interaction with human serum albumin has also been studied, with a calculated binding energy of -7.01 kcal/mol, which can interfere with the protein's normal function as a carrier molecule. researchgate.net

Interaction of this compound with Ribonucleic Acid (RNA) and Other Macromolecules

In addition to DNA and proteins, this compound covalently interacts with cellular ribonucleic acid (RNA). ias.ac.in This interaction is considered another key element of aflatoxin's toxicity. The epoxide metabolite has been shown to form adducts with different types of RNA, including ribosomal RNA (rRNA) and transfer RNA (tRNA). ias.ac.innih.gov

Table 2: Effects of this compound Interaction with RNA

| RNA Type | Observed Interaction/Effect | Functional Consequence | Reference |

|---|---|---|---|

| Ribosomal RNA (rRNA) | Covalent Adduct Formation | Not specified | nih.gov |

| Transfer RNA (tRNA) | Covalent Adduct Formation | Strong inhibition of amino acid acceptor activity | ias.ac.in |

Cellular and Subcellular Responses to 2,3 Epoxyaflatoxin B1 Exposure

Genotoxic Mechanisms Initiated by DNA Adducts

The covalent binding of 2,3-Epoxyaflatoxin B1 to DNA is a critical initiating event in its mechanism of genotoxicity. These DNA adducts, if not removed by cellular repair mechanisms, can lead to severe consequences for the genome, including DNA strand breaks, point mutations, and large-scale chromosomal instability.

The formation of bulky DNA adducts, such as the primary aflatoxin adduct AFB1-N7-guanine, distorts the helical structure of DNA. This structural alteration can interfere with DNA replication and transcription, leading to the formation of both single-strand breaks (SSBs) and the more severe double-strand breaks (DSBs). nih.gov The presence of these breaks serves as a critical danger signal, initiating a complex signaling network known as the DNA Damage Response (DDR).

Upon detection of a DSB by sensor proteins like the MRN complex (MRE11, RAD50, NBS1), the ATM (Ataxia-Telangiectasia Mutated) kinase is recruited and activated. mdpi.com Activated ATM then phosphorylates a host of downstream targets to coordinate a cellular response. A key event is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX. mdpi.comnih.gov This modification spreads along the chromatin flanking the break, acting as a beacon to recruit mediator and effector proteins that facilitate DNA repair, stall the cell cycle to allow time for repair, or, if the damage is too extensive, trigger programmed cell death (apoptosis). mdpi.comnih.gov The activation of proteins such as ATM and p53 is a predictable cellular response to the chromosomal breakage induced by agents like this compound. nih.gov

When DNA repair pathways are overwhelmed or fail to correctly repair the adducts formed by this compound, permanent mutations can become fixed in the genome. www.gov.uk The primary adduct, 8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1 (AFB1-N7-Gua), is chemically unstable and can be converted to a more persistent apurinic (AP) site or a ring-opened formamidopyrimidine (FAPY) adduct. nih.gov These lesions can cause DNA polymerase to misread the template strand during replication, leading to specific types of mutations.

Exposure to Aflatoxin B1 is strongly associated with a characteristic mutational signature, predominantly G:C to T:A transversions. nih.gov This signature has been observed in numerous experimental systems, including human cell lines and mouse models. nih.govnih.govnih.gov Epidemiological and molecular studies of human hepatocellular carcinoma (HCC) have famously linked aflatoxin exposure to a specific mutation in the TP53 tumor suppressor gene at codon 249, where an AGG (Arginine) to AGT (Serine) transversion occurs. nih.gov This G→T transversion is a hallmark of aflatoxin-induced mutagenesis. nih.gov Whole-genome sequencing has further refined this understanding, identifying COSMIC mutational signature 24 as being representative of aflatoxin exposure. nih.govnih.gov

| Mutation Type | Specific Codon/Context | Observed In | Reference |

|---|---|---|---|

| G:C to T:A Transversion | General | gpt delta B6C3F1 mice | nih.gov |

| G→T Transversion | p53 codon 249 (AGG→AGT) | Human liver cell lines (T5-1A2, T5-3A4) | nih.gov |

| G→T Transversion | Predominantly at GGC > GTC | Human Hepatocellular Carcinoma (HCC) | nih.gov |

| G→T Transversion | Predominantly at TGC > TTC | Human cell lines, mouse models | nih.gov |

The genotoxic insults initiated by this compound extend beyond single base-pair mutations to affect the stability of entire chromosomes. The persistence of DNA strand breaks can lead to gross structural chromosomal aberrations, including deletions, translocations, and chromosome fusions. nih.gov These events contribute to a state known as Chromosomal Instability (CIN), which is a hallmark of many cancers. nih.gov

Induction of Cellular Stress Pathways

Generation of Oxidative Stress and Reactive Oxygen Species (ROS)

The formation of this compound is intrinsically linked to the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.commdpi.com The metabolic activation of Aflatoxin B1 (AFB1) by cytochrome P450 enzymes not only produces the reactive epoxide but can also lead to the generation of ROS. scirp.org

Once formed, ROS, which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, can inflict widespread damage on cellular components. mdpi.com They can cause chemical damage to DNA, proteins, and lipids, which can trigger apoptosis or lead to malignant transformation of cells. mdpi.com In the context of AFB1 toxicity, the overproduction of ROS is considered a major trigger of its toxic mechanism. mdpi.com

Studies have demonstrated that exposure to AFB1 leads to a significant increase in intracellular ROS levels in various cell types, including neuronal cells and hepatocytes. mdpi.comnih.govnih.gov This increase in ROS is often accompanied by elevated levels of oxidative stress biomarkers such as malondialdehyde (MDA), a product of lipid peroxidation, and a reduction in the levels of cellular antioxidants like glutathione (B108866) (GSH). mdpi.comnih.gov The depletion of GSH is particularly significant as it is involved in the detoxification of the AFB1-epoxide through conjugation, a reaction catalyzed by glutathione S-transferases. scirp.org When GSH levels are depleted, the cell's capacity to neutralize the reactive epoxide is diminished, leading to increased adduction to cellular macromolecules and enhanced toxicity. scirp.org

The table below summarizes key findings related to AFB1-induced oxidative stress.

| Cell Type/Model | Key Findings |

| Mouse Brain | AFB1 exposure promoted oxidative stress and impaired the antioxidant defense system, leading to cellular oxidative damage. mdpi.com |

| IMR-32 Neuronal Cells | AFB1 induced the accumulation of ROS and DNA damage. nih.gov |

| Rabbit Hepatocytes | AFB1 induced the production of ROS and MDA, while inhibiting the activity of antioxidant enzymes like SOD and CAT, and decreasing GSH levels. nih.gov |

| Chicken Hepatocytes | AFB1 caused an imbalance between ROS formation and the antioxidant defense system, leading to oxidative stress that played a role in mediating hepatocyte apoptosis. nih.gov |

These findings collectively demonstrate that the generation of oxidative stress and ROS is a central mechanism in the toxicity of AFB1 and its reactive epoxide, contributing significantly to the cellular damage observed upon exposure.

Endoplasmic Reticulum Stress and Activation of the Unfolded Protein Response

The endoplasmic reticulum (ER) is a crucial organelle for protein synthesis, folding, and modification. mdpi.commdpi.com Perturbations that disrupt the protein-folding capacity of the ER lead to an accumulation of misfolded or unfolded proteins, a condition known as ER stress. mdpi.compeerj.com In response to ER stress, cells activate a set of signaling pathways collectively known as the unfolded protein response (UPR). mdpi.compeerj.com The UPR aims to restore ER homeostasis by attenuating protein translation, increasing the expression of chaperone proteins to assist in protein folding, and enhancing the degradation of misfolded proteins. mdpi.commdpi.com

Exposure to Aflatoxin B1 (AFB1) has been shown to induce significant ER stress and activate the UPR in various cell types. mdpi.compeerj.com The toxic effects of AFB1 can disrupt protein synthesis and folding, leading to the accumulation of unfolded proteins in the ER lumen. mdpi.com Studies have indicated that AFB1 specifically triggers two of the major arms of the UPR: the PERK (Protein kinase RNA-like ER kinase) and IRE1 (Inositol-requiring enzyme 1) pathways. mdpi.com

Activation of the PERK pathway leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which results in a general attenuation of protein synthesis, thereby reducing the protein load on the ER. The IRE1 pathway, upon activation, initiates the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates the expression of genes involved in protein folding and degradation. mdpi.com

The table below summarizes the key aspects of AFB1-induced ER stress.

| UPR Pathway | Key Events in Response to AFB1 |

| PERK | Activated by AFB1-induced ER stress, leading to the phosphorylation of eIF2α and a reduction in global protein synthesis. mdpi.com |

| IRE1 | Activated by AFB1, leading to the splicing of XBP1 mRNA and the up-regulation of UPR target genes. mdpi.com |

| ATF6 | The third major UPR sensor, which upon ER stress, translocates to the Golgi apparatus for cleavage and activation of its transcription factor domain. mdpi.com |

The induction of ER stress and the subsequent activation of the UPR are therefore critical cellular responses to AFB1 exposure, playing a dual role in both cell survival and death.

Perturbation of Cell Cycle Progression and Induction of Apoptosis

Exposure to this compound, the reactive metabolite of Aflatoxin B1 (AFB1), can profoundly disrupt the normal progression of the cell cycle and trigger programmed cell death, or apoptosis. mdpi.comnih.govmdpi.com These effects are largely a consequence of the DNA damage induced by the epoxide, which forms adducts with cellular DNA. nih.govxiahepublishing.com

In response to DNA damage, cells can activate cell cycle checkpoints, which are regulatory pathways that halt cell cycle progression to allow time for DNA repair. researchgate.net If the damage is too extensive to be repaired, the cell may be directed to undergo apoptosis to eliminate the damaged cell and prevent the propagation of mutations. mdpi.comresearchgate.net

Studies have shown that AFB1 exposure can cause cell cycle arrest at various phases. For example, in breast cancer (MCF7) and normal breast (MCF10A) cell lines, AFB1 treatment led to an arrest in the G1 phase of the cell cycle. mdpi.com In other cell types, such as human embryonic kidney cells (HEK-293T), AFB1 has been shown to induce S-phase arrest. nih.gov This cell cycle arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21, which can be induced in a p53-dependent or -independent manner. mdpi.comresearchgate.net

Apoptosis induced by AFB1 can proceed through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov The extrinsic pathway can be initiated by the binding of ligands to death receptors like Fas and TNFR1 on the cell surface, leading to the activation of caspase-8. nih.gov The intrinsic pathway is often triggered by cellular stress, including DNA damage and oxidative stress, and involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. nih.gov

The table below provides a summary of the effects of AFB1 on the cell cycle and apoptosis.

| Cellular Process | Key Findings in Response to AFB1 |

| Cell Cycle | Induces cell cycle arrest, commonly at the G1 or S phase, in various cell lines. nih.govmdpi.com This is often associated with the upregulation of cell cycle inhibitors like p21. mdpi.comresearchgate.net |

| Apoptosis | Triggers apoptosis through both extrinsic and intrinsic pathways. nih.gov This involves the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3). nih.gov The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is often shifted in favor of apoptosis. nih.govmdpi.com |

The perturbation of cell cycle progression and the induction of apoptosis are critical mechanisms by which this compound exerts its cytotoxic and carcinogenic effects.

Transcriptomic and Proteomic Alterations in Cellular Models

The exposure of cellular models to this compound and its precursor, Aflatoxin B1 (AFB1), elicits widespread changes at the transcriptomic and proteomic levels. nih.govnih.govcabidigitallibrary.org These "omics" approaches provide a global view of the alterations in gene expression (transcriptomics) and protein abundance (proteomics), offering insights into the molecular mechanisms underlying the toxic effects of this compound. nih.govcabidigitallibrary.org

Transcriptomic analyses, often performed using RNA sequencing (RNA-seq), have revealed that AFB1 exposure can dysregulate the expression of a large number of genes. nih.govnih.gov These differentially expressed genes are often involved in critical cellular processes such as cell cycle regulation, DNA repair, apoptosis, metabolism, and immune responses. mdpi.commdpi.com For example, in a study using turkeys with different susceptibilities to aflatoxicosis, RNA-seq analysis of the hepatic transcriptome identified significant differences in the expression of genes involved in Phase I and Phase II drug metabolism between resistant and susceptible birds. nih.gov

Proteomic studies, which can utilize techniques like mass spectrometry, have complemented transcriptomic data by identifying changes in protein expression and post-translational modifications. cabidigitallibrary.orgbiorxiv.org In some cases, there may be a weak correlation between changes in mRNA and protein levels, highlighting the importance of post-transcriptional and post-translational regulation. biorxiv.org A proteomic analysis of serum from ducks exposed to AFB1 identified numerous proteins that were differentially expressed, including a chromodomain-helicase-DNA-binding protein that was up-regulated in the exposed group. cabidigitallibrary.org Such studies can help in the identification of potential biomarkers of exposure and effect. cabidigitallibrary.org

Integrative analyses combining both transcriptomic and proteomic data can provide a more comprehensive understanding of the cellular response to AFB1. biorxiv.org For instance, such an approach in a study of cefiderocol-resistant Klebsiella pneumoniae identified co-regulated genes and proteins, revealing key pathways affected by the treatment. frontiersin.org

The table below summarizes the types of alterations observed in transcriptomic and proteomic studies following AFB1 exposure.

| "Omics" Approach | Types of Alterations Observed in Response to AFB1 |

| Transcriptomics | Dysregulation of genes involved in drug metabolism (Phase I and II enzymes), cell cycle control (e.g., cyclins, CDKs), DNA repair pathways, apoptosis (e.g., caspases, Bcl-2 family), and immune and inflammatory responses. mdpi.commdpi.comnih.gov |

| Proteomics | Alterations in the abundance of proteins involved in xenobiotic metabolism, glutathione metabolism, energy metabolism, and cellular structure. cabidigitallibrary.orgacs.org Identification of differentially expressed proteins in serum that could serve as potential biomarkers. cabidigitallibrary.org Changes in post-translational modifications of proteins. |

These global analyses of gene and protein expression are crucial for elucidating the complex network of molecular events that are triggered by this compound and for identifying potential targets for intervention.

Metabolic Detoxification Pathways of 2,3 Epoxyaflatoxin B1

Glutathione (B108866) S-Transferase (GST)-Mediated Conjugation

The principal pathway for the detoxification of AFB1-epoxide is its conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-Transferases (GSTs). nih.govscielo.org.co This enzymatic inactivation is a key determinant of species and individual susceptibility to AFB1-induced carcinogenesis. scielo.org.cooup.com GSTs are a superfamily of enzymes that catalyze the nucleophilic attack of the sulfhydryl group of GSH on the electrophilic epoxide ring of AFB1-epoxide. wikipedia.org

The catalytic efficiency of GST-mediated conjugation of AFB1-epoxide varies significantly across different species and among various GST isoforms. mdpi.com

Human GSTs : In humans, GSTM1-1, a polymorphic enzyme, exhibits the highest catalytic activity towards the highly mutagenic AFB1 exo-epoxide. oup.comnih.gov Other isoforms like GSTA1 and GSTA3 have shown some, albeit much lower, activity. mdpi.comnih.gov The absence of the GSTM1 gene in about 50% of the human population may lead to impaired detoxification. tandfonline.complos.org GSTT1 is also primarily responsible for detoxifying AFB1 by catalyzing its conjugation to GSH. nih.gov

Rodent GSTs : Mice are notably resistant to AFB1 due to the high constitutive expression of the Alpha-class GSTA3-3 (mGSTA3-3), which has exceptionally high catalytic efficiency for AFB1-epoxide. oup.comoup.comnih.gov In rats, the orthologous GSTA5 subunit is responsible for this protection. nih.gov Several murine GSTs, including Gsta1, Gsta2, Gstm1, Gstm2, and Gstm3, are regulated by the Keap1-Nrf2 signaling pathway. nih.gov

Avian GSTs : Turkeys, which are highly susceptible to AFB1, lack GSTs with high affinity for the exo-AFB1-epoxide. oup.com However, studies in chickens have identified GSTA2X, GSTA3, GSTT1L, and GSTZ1 as key enzymes in AFB1 detoxification. researchgate.net

Non-human Primates : In the non-human primate Macaca fascicularis, Mu-class GSTs, particularly mfaGSTM2-2, are primarily responsible for AFB1-epoxide conjugation activity. oup.com

Table 1: Comparative Catalytic Activities of GST Isoforms towards AFB1-epoxide

| Species | Key GST Isoform(s) | Relative Catalytic Efficiency | Reference(s) |

|---|---|---|---|

| Human | GSTM1-1, GSTT1 | High | oup.comnih.gov |

| GSTA1, GSTA3 | Low | mdpi.comnih.gov | |

| Mouse | GSTA3-3 | Very High | oup.comnih.gov |

| Rat | GSTA5 | Very High | nih.gov |

| Chicken | GSTA2X, GSTA3, GSTT1L, GSTZ1 | Significant | researchgate.net |

| Macaca fascicularis | mfaGSTM2-2 | Significant | oup.com |

The conjugation reaction catalyzed by GSTs results in the formation of 8,9-dihydro-8-(S-glutathionyl)-9-hydroxy-aflatoxin B1, commonly known as the AFB1-GSH conjugate. portlandpress.com This reaction involves the covalent bonding of the sulfur atom of GSH to the C8 position of the AFB1-epoxide. portlandpress.com The formation of this conjugate is a critical detoxification step as it renders the highly reactive epoxide harmless and facilitates its elimination from the body. scirp.orgnih.gov The AFB1-GSH conjugate is more water-soluble than the parent compound, which is a key characteristic for its subsequent excretion. nih.gov This conjugate is primarily formed in the liver and is considered a major protective mechanism against the harmful reactions of aflatoxin metabolites with cellular macromolecules like DNA. researchgate.net

The bioactivation of AFB1 produces two stereoisomers of the epoxide: the highly mutagenic exo-AFB1-8,9-epoxide and the less mutagenic endo-AFB1-8,9-epoxide. oup.comoup.com GST enzymes exhibit stereoselectivity in their conjugation activity.

Human GSTM1-1 shows the highest activity towards the exo-epoxide, which is the isomer that readily binds to DNA. oup.commdpi.com

In rabbit liver, cytosolic GSTs catalyze the formation of conjugates with both exo- and endo-epoxide isomers. nih.gov In contrast, rabbit pulmonary GSTs were found to only catalyze the formation of the exo-stereoisomer conjugate at detectable levels. nih.gov

Human CYP1A2 produces roughly equal amounts of both endo- and exo-epoxides, while CYP3A4 appears to predominantly form the exo isomer. mdpi.com

Epoxide Hydrolase Activity in the Hydrolysis of the Epoxide

Another potential detoxification pathway for AFB1-epoxide is its hydrolysis to aflatoxin B1-8,9-dihydrodiol (AFB1-diol). plos.orgresearchgate.net This reaction can occur spontaneously or be catalyzed by the enzyme epoxide hydrolase (EH). plos.org However, the role of epoxide hydrolase in AFB1 detoxification is debated. Studies have shown that while rat liver epoxide hydrolase can slightly enhance the hydrolysis rate, purified human epoxide hydrolase provides no detectable enhancement over the already rapid chemical hydrolysis. acs.org Recent research has also pointed to an increased expression and enzymatic activity of soluble epoxide hydrolase (sEH) in the brain of mice exposed to AFB1, suggesting a potential role in AFB1-induced neuroinflammation. nih.govresearchgate.net

Other Phase I and Phase II Biotransformation Enzymes Involved in Epoxide Metabolism

Besides GST and epoxide hydrolase, other enzymes are involved in the broader metabolism of AFB1 and its epoxide.

Aflatoxin B1 Aldehyde Reductase (AFAR) : This enzyme is part of the aldo-keto reductase family and plays a role in detoxifying the AFB1-dialdehyde, a product formed from the rearrangement of AFB1-diol. plos.orgresearchgate.netnih.gov AFAR reduces the dialdehyde (B1249045) to less reactive mono-alcohols and a di-alcohol. plos.orgresearchgate.net

Other Phase II Enzymes : The AFB1-GSH conjugate undergoes further metabolism through the mercapturic acid pathway. nih.goviarc.fr This involves enzymatic steps leading to the formation of AFB1-cysteine and ultimately AFB1-N-acetylcysteine (mercapturate), which are then excreted. nih.gov Glucuronide and sulfate (B86663) conjugation reactions are also part of Phase II metabolism for other AFB1 metabolites. scirp.orgsemanticscholar.org

Excretion Pathways of Metabolites in Experimental Animal Models

The water-soluble conjugates formed during detoxification are eliminated from the body through various routes.

Biliary Excretion : In rats, the primary route for the excretion of the AFB1-GSH conjugate is through the bile. nih.goviarc.fr Studies have shown that a significant percentage of administered aflatoxin is excreted as this conjugate in the bile. iarc.fr

Urinary Excretion : Urine is another major route for the excretion of AFB1 metabolites. nih.gov Metabolites such as AFP1, AFQ1, and the mercapturic acid derivative of the AFB1-GSH conjugate are found in the urine. nih.govscielo.org.conih.govbionte.com The extent of urinary excretion of these conjugates can correlate with species sensitivity to AFB1. iarc.fr In growing rats, the urinary excretion of aflatoxin metabolites appears to be relatively rapid. researchgate.net

Fecal Excretion : Feces also serve as an excretion route for AFB1 metabolites. nih.gov

Lactational Excretion : In lactating animals, a portion of ingested AFB1 can be excreted as hydroxylated metabolites like Aflatoxin M1 (AFM1) in milk. bionte.com

Table 2: Excretion of Aflatoxin B1 Metabolites in Animal Models

| Animal Model | Primary Excretion Route | Major Metabolites Excreted | Reference(s) |

|---|---|---|---|

| Rat | Bile, Urine | AFB1-GSH conjugate, AFB1-mercapturate, AFP1, AFQ1 | nih.govresearchgate.netiarc.fr |

| Lactating Cow | Milk, Urine, Feces | Aflatoxin M1 (AFM1), AFP1, AFQ1 | nih.govbionte.com |

| Chinese Males (Human) | Urine, Feces | AFQ1, AFM1, AFB-N7-guanine | nih.gov |

Analytical Methodologies for Research and Biomarker Assessment

Methods for Detection and Quantification of 2,3-Epoxyaflatoxin B1 and its Metabolites/Adducts

A variety of sophisticated analytical techniques are employed to measure the reactive epoxide's derivatives, providing insights into metabolism, detoxification, and molecular damage.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective determination of aflatoxin B1 (AFB1) metabolites and adducts. nih.govnih.gov This method allows for the separation of complex mixtures from biological matrices and their subsequent identification and quantification based on mass-to-charge ratios. nih.gov LC-MS/MS methods are increasingly utilized for mycotoxin analysis due to their high resolution, sensitivity, and applicability to various sample types without extensive purification limitations. nih.gov

In research settings, LC-MS/MS has been used to create a comprehensive profile of AFB1 metabolism in primary hepatocytes from different species, including mice, rats, and humans. nih.gov These studies can quantify phase I metabolites like aflatoxin M1 (AFM1), aflatoxin Q1 (AFQ1), and aflatoxicol, as well as phase II detoxification products such as the aflatoxin B1-glutathione (AFB1-GSH) conjugate. nih.gov The use of an Agilent 6460 LC/MS Triple Quadrupole Mass Spectrometer with electrospray ionization (ESI) is an example of the instrumentation applied for this purpose. scirp.org The technique is capable of detecting DNA adducts, which form after the reactive epoxide binds to DNA, providing a direct measure of genotoxic interaction. nih.gov For instance, effective epoxidation in rat hepatocytes leads to high amounts of DNA adducts detectable by HPLC-MS/MS within 30 minutes of exposure. nih.gov The method's sensitivity is a key advantage, with limits of detection (LOD) and quantification (LOQ) reported in the low nanogram per gram (ng/g) range for liver tissue. elsevier.es

| Analytical Target | Matrix | Instrument | Key Findings | LOD/LOQ | Reference |

| Aflatoxin B1 | Broiler Liver | Waters Alliance 2695 HPLC, ESI-MS/MS | Method validated for detecting AFB1 residues. | LOD: 0.017 ng/g, LOQ: 0.05 ng/g | elsevier.es |

| AFB1 Metabolites & Adducts | Mouse, Rat, Human Hepatocytes | HPLC–MS/MS | Quantified species-specific differences in phase I/II metabolism and DNA/protein adduct formation. | Not specified | nih.gov |

| Aflatoxin B1 | Single Maize Kernel | Agilent 6460 LC/MS Triple Quadrupole | Developed a fast, simple extraction and analysis method with high recovery. | Not specified | scirp.org |

| AFB1-GSH | Avian Hepatic Cytosol | HPLC | Identified and quantified the AFB1-GSH conjugate to assess enzymatic detoxification. | Not specified | researchgate.net |

| Aflatoxins B1, B2, G1, G2 | Raisins, Peanuts | UPLC-FD | Optimized a method without derivatization, achieving low detection limits. | LOD: 0.025–0.1 µg/kg, LOQ: 0.075–0.3 µg/kg | nih.gov |

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for screening and quantifying aflatoxin adducts in biological samples. nih.gov These methods are based on the specific binding of antibodies to target antigens, in this case, aflatoxin-modified molecules like DNA or proteins. nih.govnih.gov Both monoclonal and polyclonal antibodies have been developed to specifically recognize aflatoxin B1-DNA adducts, such as the major AFB1-N7-Guanine adduct. nih.govaacrjournals.org

ELISA offers a rapid, sensitive, and cost-effective approach for analyzing a large number of samples, which is advantageous in epidemiological studies. rsc.org For example, an indirect competitive ELISA was developed to determine AFB1-DNA adducts in rat liver, with a working range between 0.45 and 330 ng of the adducted DNA. nih.govrsc.org In this assay, a 50% inhibition was achieved at a concentration of 15 ng of the analyte. nih.govrsc.org Monoclonal antibody-based immunoassays have demonstrated high specificity, reacting with AFB1-modified DNA but not with free aflatoxin derivatives or DNA modified by other carcinogens. aacrjournals.orgpnas.org These assays can quantify adduct levels as low as one aflatoxin B1 residue per 1,355,000 nucleotides. aacrjournals.org The use of immunoaffinity columns, where monoclonal antibodies are bound to a solid support, can also serve as a preliminary clean-up step to isolate aflatoxins and their metabolites from complex matrices like urine before quantification by other methods like HPLC. pnas.org

| Assay Type | Antibody Type | Target Analyte | Key Performance Metric | Application | Reference |

| Indirect Competitive ELISA | Polyclonal | AFB1-DNA Adducts | 50% inhibition at 15 ng of analyte. | Rat Liver Tissue | nih.govrsc.org |

| Competitive ELISA | Monoclonal | AFB1-Modified DNA | Quantifies 1 adduct per 1,355,000 nucleotides. | Rat Liver DNA | aacrjournals.org |

| Ultrasensitive Enzyme Radioimmunoassay | Monoclonal | AFB1-DNA Adducts | Measures 15 fmol of adducts in 10 ng of DNA. | Biological Specimens | pnas.org |

| Indirect ELISA | Not Specified | AFB1-albumin & AFB1-DNA Adducts | Used to quantify chronic exposure biomarkers. | Cattle Serum and Blood | veterinaryworld.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of aflatoxin conjugates and adducts. frontiersin.orgmdpi.com While methods like MS can identify molecules based on mass, NMR provides detailed information about the chemical structure, stereochemistry, and conformation of molecules in solution. mdpi.com This is particularly critical for distinguishing between isomers, which MS/MS alone cannot do. mdpi.comnih.gov

NMR studies have been instrumental in characterizing the structure of the primary AFB1-DNA adduct, where the epoxide reacts with the N7 position of guanine (B1146940). scielo.org.co These analyses have shown that the aflatoxin moiety intercalates on the 5' face of the guanine residue while maintaining Watson-Crick base pairing. scielo.org.co Furthermore, NMR has been used to study the structure of the more stable aflatoxin B1-formamidopyrimidine (AFB1-FAPY) adduct, which forms after the opening of the guanine imidazole (B134444) ring. pnas.org One- and two-dimensional NMR techniques (such as 1H, 13C, COSY, HMBC, and NOESY) are applied to analyze the structure of purified aflatoxin metabolites and degradation products, providing unambiguous characterization. frontiersin.orgmdpi.com For instance, an integrated approach using UPLC-Q-TOF-MS/MS for separation and NMR for analysis was successfully used to characterize seven degradation products of AFB1, including four stereoisomers. frontiersin.orgresearchgate.net

Radiometric and isotopic tracing techniques provide a powerful means to follow the metabolic fate of aflatoxin B1 in vivo and in vitro. These methods involve labeling the parent aflatoxin B1 molecule with a radioactive isotope, such as Carbon-14 ([¹⁴C]) or Tritium ([³H]), and then tracking the distribution of radioactivity through various metabolic pathways. pnas.orgresearchgate.net

In a study on rats injected with [¹⁴C]AFB1, researchers used this technique in combination with monoclonal antibody affinity chromatography and HPLC to isolate and identify metabolites in urine. pnas.org The major species identified were the aflatoxin-DNA adduct AFB1-N7-Gua and the oxidative metabolites AFM1 and P1. pnas.org This demonstrates the utility of the technique for identifying key metabolic products excreted from the body. pnas.org Similar approaches have been applied to other mycotoxins, where radiolabeled compounds are administered to animals, and tissues and excreta are analyzed to determine the distribution, metabolism, and excretion kinetics. researchgate.net The International Atomic Energy Agency (IAEA) supports research into integrated radiometric techniques for analyzing contaminants in food, highlighting the ongoing relevance of these methods in food safety and toxicology research. iaea.org

Application of Biomarkers in Exposure and Effect Studies within Research Settings

Biomarkers derived from the metabolism of this compound are essential tools in research for linking environmental exposure to biological effects. They provide a more accurate assessment of an individual's exposure and metabolic activation of the toxin than simply measuring external exposure levels.

DNA adducts, formed by the covalent binding of the reactive this compound to DNA, are considered the most direct indicators of the biologically effective dose. mdpi.com This term refers to the amount of the ultimate carcinogenic metabolite that has reached and reacted with its critical molecular target, DNA. mdpi.com The formation of these adducts is a critical event in the initiation of carcinogenesis. pnas.org

The major initial adduct, AFB1-N7-Gua, is chemically unstable and can be either excised by DNA repair mechanisms or depurinated spontaneously, leaving an apurinic site. scielo.org.co The released adduct can be excreted in the urine, where its detection serves as a non-invasive biomarker of recent exposure and DNA damage. scielo.org.comdpi.com Alternatively, the initial adduct can rearrange to form the more persistent AFB1-FAPY adduct, which is removed more slowly and is a strong block to DNA replication. scielo.org.co The measurement of these adducts in tissues (e.g., liver) or bodily fluids (e.g., urine) provides a valuable molecular dosimeter. nih.govveterinaryworld.org For example, studies in cattle have shown that blood AFB1-DNA adducts can be consistently detected, reflecting chronic exposure even when aflatoxin levels in feed are undetectable. veterinaryworld.orgresearchgate.net The presence of these adducts is directly linked to the mutagenic effects of aflatoxin B1, primarily the characteristic G:C→T:A transversion mutations observed in liver tumors. pnas.org

Protein Adducts (e.g., Albumin Adducts) as Long-Term Exposure Markers in Animal Models

The formation of adducts between this compound and proteins, particularly serum albumin, serves as a valuable biomarker for long-term exposure to AFB1. researchgate.net The epoxide reacts with nucleophilic sites on proteins, such as lysine (B10760008) residues, to form stable adducts like AFB1-lysine. nih.gov The long half-life of albumin in circulation makes these adducts reliable indicators of chronic exposure over weeks to months. researchgate.net

Analytical techniques for quantifying these adducts often involve enzymatic digestion of albumin to release the AFB1-lysine adduct, followed by detection using methods like enzyme-linked immunosorbent assay (ELISA), high-performance liquid chromatography (HPLC) with fluorescence detection, or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov LC-MS/MS is considered the most accurate method, though it requires specific analytical standards that are not always commercially available. nih.gov

Research in various animal models has demonstrated the utility of these biomarkers. Studies in rats have shown a direct correlation between the levels of AFB1-albumin adducts and the formation of AFB1-DNA adducts in the liver, indicating that serum adducts can reflect the biologically effective dose of the carcinogen. nih.gov In cattle, AFB1-albumin adducts have been consistently detected in serum, even when feed contamination levels are variable, highlighting the chronic nature of exposure. nih.govresearchgate.net Similarly, studies in rhesus monkeys have shown that radioactivity from labeled AFB1 associates with the albumin fraction in serum. aacrjournals.org

Table 1: Research Findings on Aflatoxin B1-Albumin Adducts in Animal Models

| Animal Model | Key Findings | Analytical Method(s) | Reference(s) |

| Rats | Linear-quadratic dose-response relationship between AFB1 dose and AFB1-lysine adducts. | Not Specified | nih.gov |

| Correlation between plasma albumin binding and liver DNA binding. | Not Specified | nih.gov | |

| Cattle | Consistent detection of AFB1-albumin adducts, indicating chronic exposure. | ELISA | nih.govresearchgate.net |

| Rhesus Monkeys | Association of AFB1-derived radioactivity with the serum albumin fraction. | Gel electrophoresis and autoradiography | aacrjournals.org |

Urinary Metabolite Profiling for Recent Exposure Assessment

The analysis of urinary metabolites of AFB1 provides a non-invasive method for assessing recent exposure, typically within the last 24-48 hours. After its formation, this compound is subject to various metabolic detoxification pathways, leading to a range of excretable products. The profile of these metabolites in urine can offer insights into the metabolic activation and detoxification of AFB1 in an individual.

Key urinary biomarkers include:

Aflatoxin M1 (AFM1): A hydroxylated metabolite, its presence in urine is a well-established indicator of recent AFB1 ingestion. semanticscholar.orgmdpi.com

Aflatoxin P1 (AFP1): An O-demethylated product, often found as a glucuronide or sulfate (B86663) conjugate. aacrjournals.orgacs.org

Aflatoxin B1-N7-guanine: The primary DNA adduct formed by this compound, which can be excised from DNA and excreted in the urine. mdpi.com Its presence is a direct marker of DNA damage.

Thiol conjugates: Metabolites from the glutathione (B108866) detoxification pathway, such as AFB-mercapturic acid (AFB-NAC) and AFB-CysGly. acs.org

Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are employed for the sensitive and specific detection of this diverse range of metabolites in urine. acs.org Studies in animal models, such as rats and donkeys, have characterized the excretion kinetics of these metabolites. For instance, in donkeys, urinary excretion of both AFB1 and AFM1 peaked around 6 hours after oral administration. mdpi.com In rats, a spectrum of metabolites including AFM1, AFQ1, AFP1, and the AFB-N7-guanine adduct have been identified and quantified in urine. acs.org

Table 2: Major Urinary Metabolites of Aflatoxin B1 Used for Exposure Assessment

| Metabolite | Description | Significance | Reference(s) |

| Aflatoxin M1 (AFM1) | Hydroxylated metabolite of AFB1 | Biomarker of recent dietary exposure | semanticscholar.orgmdpi.com |

| Aflatoxin P1 (AFP1) | O-demethylated metabolite, often conjugated | Major metabolite in some species | aacrjournals.orgacs.org |

| Aflatoxin B1-N7-guanine | DNA adduct excreted after repair | Marker of genotoxic damage | mdpi.com |

| Aflatoxin Q1 (AFQ1) | Hydroxylated metabolite | Can be a major metabolite in feces and urine | nih.gov |

| AFB-mercapturic acid (AFB-NAC) | Glutathione pathway conjugate | Marker of detoxification | acs.org |

In Vitro Assays for Assessing Genotoxicity and Mutagenesis (e.g., Ames Test, Comet Assay)

In vitro assays are fundamental tools for evaluating the genotoxic and mutagenic potential of this compound. These tests provide a controlled environment to study the direct interaction of the compound with DNA and to screen for its ability to induce mutations and DNA damage.

Ames Test: The Ames test, or Salmonella/microsome mutagenicity assay, is widely used to assess the mutagenic potential of chemicals. agriculturejournals.cz It utilizes specific strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine. A substance is considered mutagenic if it causes the bacteria to revert to their histidine-synthesizing state. For AFB1, metabolic activation by a liver enzyme fraction (S9 mix) is required to generate the reactive this compound, which then induces mutations. agriculturejournals.cznih.gov The test has consistently shown that AFB1 is a potent mutagen, causing both frameshift and base-pair substitution mutations, particularly in strains like TA98 and TA100. jmb.or.krnih.gov

Comet Assay: The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, such as single- and double-strand breaks and alkali-labile sites, in individual eukaryotic cells. nih.gov Following treatment with a genotoxic agent, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," with the length and intensity of the tail being proportional to the amount of DNA damage. nih.gov The Comet assay has been effectively used in various models, including fish and human cell lines (e.g., HepG2), to demonstrate the DNA-damaging effects of metabolically activated AFB1. nih.govmdpi.comnih.govbohrium.com For instance, studies in rainbow trout showed significant DNA damage in blood and kidney cells after AFB1 exposure. nih.gov In human HepG2 cells, AFB1 was found to be genotoxic, inducing DNA strand breaks and sites sensitive to repair enzymes like FPG. bohrium.com

Table 4: Summary of In Vitro Genotoxicity Assays for Aflatoxin B1

| Assay | Principle | Key Findings for Aflatoxin B1 | Reference(s) |

| Ames Test | Measures the frequency of reverse mutations in Salmonella typhimurium strains. | Potent mutagen after metabolic activation (S9); induces frameshift and base-pair substitutions. | agriculturejournals.cznih.govjmb.or.kr |

| Comet Assay | Detects DNA strand breaks and alkali-labile sites in individual cells via electrophoresis. | Induces significant DNA damage (tail formation) in liver cells, blood cells, and kidney cells from various species. | nih.govmdpi.comnih.govbohrium.com |

Experimental Models Utilized in 2,3 Epoxyaflatoxin B1 Research

In Vitro Cellular and Subcellular Models

In vitro models provide controlled environments to investigate specific biochemical and cellular processes without the complexities of a whole organism.

Given that the liver is the primary site of AFB1 metabolism, liver-derived in vitro systems are fundamental to research on 2,3-Epoxyaflatoxin B1. nih.govmdpi.com These models include primary hepatocyte cultures, as well as subcellular fractions like microsomes and cytosol, which contain the enzymes responsible for metabolizing xenobiotics. nih.govmdpi.com

Primary hepatocytes from different species, such as rats, mice, and humans, are used to study species-specific differences in AFB1 metabolism and the formation of its reactive epoxide. nih.govmdpi.com The use of intact hepatocytes is advantageous as it preserves the cellular organization of both microsomal and cytosolic enzymes, offering a more holistic view of metabolic pathways compared to subcellular fractions. mdpi.com Studies with these cultures have demonstrated that the rate of AFB1 metabolism and the profile of metabolites produced can vary significantly between species. For instance, mouse hepatocytes metabolize AFB1 faster than rat or human hepatocytes. nih.gov

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP450) enzymes that are responsible for the epoxidation of AFB1 to this compound. mdpi.com Research using liver microsomes from various species has been instrumental in identifying the specific CYP450 isoforms involved in this activation step. mdpi.com Cytosolic fractions, containing enzymes like glutathione (B108866) S-transferases (GSTs), are used to investigate the detoxification pathways where this compound is conjugated with glutathione (GSH), a critical step in its elimination. mdpi.com

Table 1: Comparative Metabolism of Aflatoxin B1 in Hepatocyte Cultures

| Species | Key Metabolic Features | Major Metabolites | Reference |

| Mouse | Fastest metabolism of AFB1. nih.gov | Aflatoxin P1 (AFP1) and its glucuronidated form. nih.gov | nih.gov |

| Rat | High levels of DNA adduct formation from effective epoxidation. nih.gov | Aflatoxin M1 (AFM1). nih.govmdpi.com | nih.govmdpi.com |

| Human | Slower metabolism compared to mouse; detoxification pathways differ from rodents. nih.gov | Aflatoxin M1 (AFM1), Aflatoxin Q1 (AFQ1), Aflatoxicol. nih.gov | nih.gov |

Immortalized cell lines, which have been genetically modified to proliferate indefinitely in culture, are valuable tools for investigating the molecular mechanisms of action of this compound. nih.govmdpi.com These cell lines offer a homogenous and readily available population of cells, which is advantageous for reproducible, high-throughput screening and detailed mechanistic studies. nih.gov

In the context of this compound research, immortalized cell lines are employed to study its effects on fundamental cellular processes such as DNA repair and cell cycle progression. nih.govmdpi.com After exposure to the compound, researchers can analyze the cellular response, including the activation of DNA damage checkpoints, the induction of specific DNA repair pathways, and alterations in the distribution of cells throughout the different phases of the cell cycle (G1, S, G2, M). nih.govwikipedia.org For example, studies might investigate the expression levels of key proteins involved in cell cycle control, such as cyclins and cyclin-dependent kinases, or proteins involved in DNA repair, to understand how this compound-induced DNA damage leads to cell cycle arrest or apoptosis. nih.govmdpi.com

Bacterial mutagenesis assays are rapid and sensitive screening tools used to assess the mutagenic potential of chemical compounds. genetics-gsa.orgeurofins.com.au The most widely used of these is the Ames test, which utilizes specific strains of Salmonella typhimurium that are auxotrophic for the amino acid histidine, meaning they cannot synthesize it and require it for growth. eurofins.com.au

The principle of the Ames test is to measure the rate at which a chemical can cause a reverse mutation (reversion) in these bacteria, allowing them to regain the ability to synthesize histidine and grow on a histidine-deficient medium. eurofins.com.auevotec.com Since AFB1 itself is not the ultimate mutagen, these assays are typically conducted in the presence of a liver-derived metabolic activation system (e.g., rat liver S9 fraction), which contains the necessary enzymes to convert AFB1 into the reactive this compound. nih.govnih.gov A positive result in the Ames test, indicated by a significant increase in the number of revertant colonies compared to a control, suggests that the compound is mutagenic. eurofins.com.au Studies have shown a correlation between the mutagenic potency of aflatoxin metabolites in the Ames test and their carcinogenic potential in vivo. nih.gov

Table 2: Key Features of the Ames Test for Aflatoxin B1 Mutagenicity

| Component | Purpose | Relevance to this compound | Reference |

| Salmonella typhimurium strains (e.g., TA98, TA100) | Histidine auxotrophs used to detect reverse mutations. evotec.com | Detects the mutagenic activity of the ultimate carcinogen. | evotec.com |

| Liver S9 Fraction | Provides metabolic enzymes (CYP450s) to activate pro-mutagens. evotec.com | Converts AFB1 to the reactive this compound. nih.govnih.gov | evotec.comnih.govnih.gov |

| Histidine-deficient medium | Selects for bacteria that have undergone a reverse mutation. | Quantifies the mutagenic events caused by the epoxide. |

In Vivo Animal Models

In vivo animal models are indispensable for studying the complex interactions of this compound within a living organism, including its metabolism, distribution, and the resulting biological effects.

Rodent models, particularly rats and mice, are the most commonly used animal models in toxicology research and have been extensively utilized in the study of AFB1 and its epoxide. nih.gov These models allow for the investigation of the compound's toxicokinetics—how it is absorbed, distributed, metabolized, and excreted—as well as its toxicodynamics—the biochemical and physiological effects it produces. nih.govnih.gov

Comparative studies in rats and mice have revealed species-specific differences in AFB1 metabolism and susceptibility to its carcinogenic effects. nih.gov These differences are often attributed to variations in the activity of both activating (CYP450s) and detoxifying (GSTs) enzymes. mdpi.com Research in rodent models has been crucial for understanding the in vivo formation of this compound and its subsequent binding to macromolecules like DNA and proteins, leading to the formation of adducts that are critical initiating events in carcinogenesis. nih.gov

Table 3: Findings from Rodent Models in Aflatoxin B1 Research

| Model | Research Focus | Key Findings | Reference |

| Rats | Toxicokinetics, Metabolism, Carcinogenicity | High formation of DNA adducts; enterohepatic circulation of metabolites suggested. nih.govnih.gov | nih.govnih.gov |

| Mice | Comparative Metabolism, Therapeutic Efficacy Studies | Faster metabolism of AFB1 compared to rats; used to study the impact of aflatoxicosis on drug efficacy. nih.govresearchgate.net | nih.govresearchgate.net |

Aquatic organisms, such as fish, serve as valuable models for studying the genotoxicity of environmental contaminants, including AFB1. researchgate.netnih.gov Fish models like the zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) are increasingly used in toxicological research due to their rapid development, genetic tractability, and the permeability of their embryos to water-soluble compounds. nih.govtmc.edu

In the context of this compound research, fish models are particularly useful for assessing genotoxicity through methods like the comet assay, which measures DNA strand breaks in individual cells. researchgate.net Studies have demonstrated that AFB1 is genotoxic in fish, and these models can be used to compare the relative sensitivity of different species to its effects. researchgate.net Comparative toxicology studies using various fish species can provide insights into the evolutionary conservation of metabolic pathways and the mechanisms of toxicity. nih.gov

Table 4: Application of Aquatic Models in Aflatoxin B1 Genotoxicity Studies

| Model Organism | Assay/Endpoint | Research Application | Reference |

| Rainbow Trout | Comet Assay | Evaluation of AFB1-induced DNA damage (genotoxicity). researchgate.net | researchgate.net |

| Zebrafish | Behavioral and Transcriptomic Analysis | Assessing sub-lethal toxicity and mechanisms of action. tmc.edu | tmc.edu |

| Fathead Minnow | Behavioral Response Patterns | Comparative toxicology and screening for chemical-specific modes of action. nih.gov | nih.gov |

Livestock and Poultry Models in Mycotoxin Biotransformation Research

Livestock and poultry are essential in vivo models for studying the biotransformation of mycotoxins, particularly Aflatoxin B1 (AFB1). Research using these models provides critical insights into the metabolic pathways that lead to the formation of various derivatives, including the highly reactive this compound. These studies are fundamental to understanding species-specific differences in susceptibility and the potential for carry-over of toxic metabolites into animal-derived food products. nih.govnih.gov

Livestock Models: Cattle and Swine

Cattle and swine are significant models in mycotoxin research due to their economic importance and susceptibility to aflatoxicosis. nih.govcabidigitallibrary.org The primary site of AFB1 metabolism in these animals is the liver, where a complex series of enzymatic reactions occurs. cabidigitallibrary.orgresearchgate.net

In dairy cattle, ingested AFB1 is metabolized into several products. nih.govnih.gov A key pathway involves the hydroxylation of AFB1 to form Aflatoxin M1 (AFM1), a major metabolite that can be excreted in milk. nih.govnih.gov This biotransformation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.gov Studies have shown that AFM1 is the most prominent metabolite formed when bovine hepatocytes are incubated with AFB1. nih.gov The biotransformation of AFB1 to AFM1 can also occur within bovine mammary epithelial cells. nih.gov Research in dairy cows has determined that the conversion of AFB1 to AFM1 happens within 48 hours of ingestion. researchgate.netfrontiersin.org Besides AFM1, other metabolites such as Aflatoxicol (AFL), Aflatoxin P1 (AFP1), and Aflatoxin Q1 (AFQ1) are also formed. researchgate.net The bioactivation of AFB1 to the carcinogenic this compound (also referred to as AFB1-8,9-epoxide or AFBO) is a critical step, which can then be detoxified by conjugation with glutathione (GSH). researchgate.net

Swine are considered highly susceptible to aflatoxins, as their metabolism is not efficient at detoxification and excretion. nih.govresearchgate.net Following ingestion, AFB1 is metabolized in the liver to derivatives including the endo- and exo-epoxides of aflatoxin B1, hydroxylated metabolites like AFM1, and other forms such as AFP1 and AFQ1. cabidigitallibrary.org Studies in pigs have shown that exposure to AFB1 can impact the expression and activity of liver enzymes, specifically Cytochrome P450 1A and P450 3A, which are involved in its metabolism. researchgate.net The presence of AFM1 has been detected in the milk of nursing sows that consumed diets containing AFB1. nih.gov

Table 1: Key Aflatoxin B1 Metabolites in Livestock Models

| Model Animal | Primary Site of Metabolism | Key Enzymes | Major Metabolites | Research Focus |

|---|---|---|---|---|

| Dairy Cattle | Liver, Mammary Gland nih.gov | Cytochrome P450 (CYP) nih.gov | Aflatoxin M1 (AFM1), Aflatoxicol (AFL), Aflatoxin P1 (AFP1), Aflatoxin Q1 (AFQ1) researchgate.net | Carry-over of AFM1 into milk nih.govnih.gov |

| Swine | Liver cabidigitallibrary.org | Cytochrome P450 (CYP1A, CYP3A) researchgate.net | Aflatoxin M1 (AFM1), Aflatoxin P1 (AFP1), Aflatoxin Q1 (AFQ1), endo/exo-epoxides cabidigitallibrary.org | Susceptibility and enzyme alteration nih.govresearchgate.net |

Poultry Models

Poultry species exhibit significant variation in their susceptibility to AFB1, which is largely attributed to differences in its biotransformation. mdpi.com The order of sensitivity among common poultry species is generally considered to be ducks > turkeys > Japanese quail > chickens. mdpi.com This variability is linked to the efficiency of both the bioactivation of AFB1 to this compound and its subsequent detoxification. mdpi.comnih.gov

Domestic turkeys are one of the most sensitive animals to AFB1. mdpi.com This high sensitivity is due to a combination of efficient hepatic bioactivation of AFB1 into its toxic epoxide form by CYP1A5 and CYP3A37 enzymes, coupled with a deficient capacity for detoxification via glutathione-S-transferase (GST) conjugation. mdpi.com

In contrast, chickens are more resistant. researchgate.net The biotransformation of mycotoxins in chickens can also be influenced by the gut microbiota, which can convert toxins into different metabolites. eu-jr.eu The focus of research in poultry models often includes the impact of AFB1 on production parameters and the transfer of metabolites into eggs. mdpi.comnih.gov AFB1 and its metabolites, including AFM1, can be transferred from the laying hen into the yolk and albumin of eggs. mdpi.com

Enzymatic biotransformation is a key area of study, with research exploring the use of microbial enzymes to convert mycotoxins into non-toxic metabolites within the gastrointestinal tract of poultry. poultryworld.netnih.gov

Table 2: Aflatoxin B1 Biotransformation in Different Poultry Models

| Model Animal | Relative Sensitivity | Key Bioactivation Enzymes | Detoxification Pathway | Key Research Findings |

|---|---|---|---|---|

| Turkey | Very High mdpi.com | CYP1A5, CYP3A37 mdpi.com | Deficient GST-mediated conjugation mdpi.com | Efficient bioactivation to this compound with poor detoxification capacity contributes to high toxicity. mdpi.com |

| Duck | High mdpi.com | Cytochrome P450 nih.gov | Not specified | High susceptibility to AFB1-induced effects. mdpi.com |

| Chicken | Resistant researchgate.net | Cytochrome P450 nih.gov | Not specified | Gut microbiota can influence mycotoxin biotransformation. eu-jr.eu Metabolites can transfer to eggs. mdpi.com |

Computational and Theoretical Investigations of 2,3 Epoxyaflatoxin B1

Molecular Docking and Dynamics Simulations of Epoxide-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as 2,3-Epoxyaflatoxin B1, and a biomolecule (receptor), like a protein or DNA. nih.govsarpublication.com These methods provide valuable information on binding affinities, specific interacting residues, and the stability of the resulting complex over time.

Molecular docking studies have been instrumental in understanding how this compound and its precursor, Aflatoxin B1, fit into the active sites of metabolic enzymes and how the epoxide interacts with DNA. For instance, docking studies with cytochrome P450 (CYP) enzymes, which are responsible for the epoxidation of AFB1, have revealed key amino acid residues that facilitate this transformation. benthamdirect.commdpi.com Comparative docking studies of different aflatoxins with human CYP1A2 have shown that the binding energy can vary depending on the ligand's structure. mdpi.com

MD simulations complement docking studies by providing a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes. nih.gov Simulations have shown that the flexibility of certain residues within the active site of enzymes like human acetylcholinesterase can be higher when complexed with Aflatoxin B1 metabolites. nih.gov In the context of DNA, MD simulations have been crucial for understanding the intercalation of the epoxide into the DNA double helix and the subsequent formation of the covalent adduct with guanine (B1146940). mdpi.com These simulations have helped to explain the significant catalytic effect of the DNA environment on the alkylation reaction, showing it to be over 2000 times more efficient than in an aqueous solution. computer.org

Table 1: Molecular Interactions of Aflatoxins with Biomolecules from Docking and MD Simulations

| Ligand | Biomolecule | Key Interacting Residues | Predicted Binding Energy/Interaction Type | Computational Method |

|---|---|---|---|---|

| Aflatoxin B1 | Human CYP3A4 | Arg105 | Cation–π interaction | Molecular Docking |